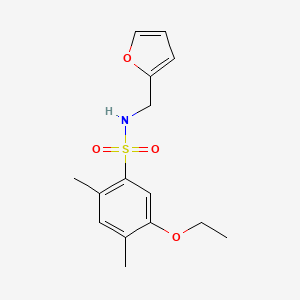
2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac belongs to the class of phenylacetic acid derivatives and is structurally related to other NSAIDs such as aspirin, ibuprofen, and naproxen. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid mediators that play a key role in inflammation and pain.
Wirkmechanismus
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid mediators that play a key role in inflammation and pain by sensitizing nociceptors, inducing vasodilation and increasing vascular permeability. By inhibiting the synthesis of prostaglandins, 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the activity of lipoxygenase enzymes, which are involved in the synthesis of leukotrienes, another group of lipid mediators that play a role in inflammation and asthma. Diclofenac has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages as a research tool, including its well-established pharmacological profile, its availability in various formulations, and its relatively low cost. However, there are also some limitations to its use, including its potential for non-specific effects, its relatively short half-life, and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate. For example, studies aimed at elucidating the molecular mechanisms underlying its anti-inflammatory and analgesic effects could lead to the development of more selective and effective drugs. In addition, studies aimed at exploring the potential therapeutic applications of this compound in conditions such as cancer and neurodegenerative diseases could provide new insights into its pharmacological properties. Finally, studies aimed at improving the safety and tolerability of this compound could lead to the development of new formulations and dosing regimens that minimize the risk of adverse effects.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate involves several steps, starting from the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chlorobenzoic acid in the presence of a base such as triethylamine to give the final product, this compound. The synthesis of this compound has been extensively studied, and several modifications to the original procedure have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been the subject of numerous scientific studies, both in vitro and in vivo, aimed at understanding its mechanism of action and its effects on various physiological and biochemical processes. One of the main applications of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate is in the treatment of pain and inflammation associated with conditions such as arthritis, menstrual cramps, and postoperative pain. It has also been used as a topical agent for the treatment of actinic keratosis, a precancerous skin condition.
Eigenschaften
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-10-3-1-2-9(6-10)15(20)21-8-14(19)12-5-4-11(17)7-13(12)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGZALSEYLGVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)





![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)